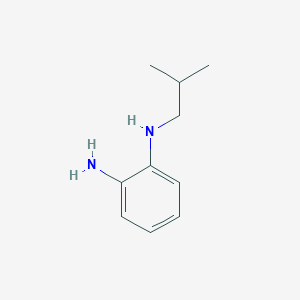

1-N-(2-methylpropyl)benzene-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-N-(2-methylpropyl)benzene-1,2-diamine, also known by its IUPAC name N1-isobutyl-1,2-benzenediamine, is an organic compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . This compound is characterized by the presence of an isobutyl group attached to a benzene ring substituted with two amine groups at the 1 and 2 positions.

Méthodes De Préparation

The synthesis of 1-N-(2-methylpropyl)benzene-1,2-diamine typically involves the following steps:

Nitration: The benzene ring is nitrated to introduce nitro groups at the desired positions.

Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Des Réactions Chimiques

1-N-(2-methylpropyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

Substitution: The amine groups can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. Major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-N-(2-methylpropyl)benzene-1,2-diamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-N-(2-methylpropyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

1-N-(2-methylpropyl)benzene-1,2-diamine can be compared with other similar compounds, such as:

1,2-benzenediamine: Lacks the isobutyl group, making it less hydrophobic and potentially less active in certain applications.

N-methyl-1,2-benzenediamine: Contains a methyl group instead of an isobutyl group, leading to different steric and electronic properties.

N-ethyl-1,2-benzenediamine: Contains an ethyl group, which also affects its reactivity and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Activité Biologique

1-N-(2-methylpropyl)benzene-1,2-diamine, also known as 2-methylpropylbenzene-1,2-diamine, is a compound that has garnered interest in various biological and chemical research contexts. This article delves into its biological activity, mechanisms of action, applications, and relevant research findings.

Target of Action

The compound is believed to interact with cyclin-dependent kinases (cdks), which are crucial in regulating the cell cycle and transcription processes. Inhibition of cdks can lead to altered cell cycle progression or transcription regulation, potentially resulting in growth inhibition in specific cell types.

Mode of Action

If this compound acts as a cdk inhibitor, it may halt cell cycle progression or modify transcriptional activities. This could have implications for cancer research and therapeutic development.

Biochemical Pathways

The compound's action on cdks suggests a potential impact on pathways related to cell cycle regulation and gene expression. This could be particularly relevant in studies exploring cancer cell proliferation and differentiation.

In Vitro Studies

In laboratory settings, this compound has been utilized to study enzyme interactions and as a precursor for synthesizing biologically active molecules. Its role as an intermediate in organic synthesis highlights its versatility in developing pharmaceuticals and agrochemicals.

Chemical Synthesis

The compound serves as a building block in organic synthesis, particularly in creating pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or specificity towards certain targets.

Enzyme Interaction Studies

Research involving this compound focuses on its interactions with various enzymes. These studies aim to elucidate its potential roles in metabolic pathways and its effects on enzyme kinetics.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on cdk inhibition | Demonstrated that similar compounds effectively inhibit cdks leading to reduced cell proliferation | Potential use in cancer therapy |

| Toxicological assessment | Related diamines showed acute toxicity at specific doses | Indicates need for safety evaluations before use |

Propriétés

IUPAC Name |

2-N-(2-methylpropyl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8,12H,7,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTINASITKTOOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608637 |

Source

|

| Record name | N~1~-(2-Methylpropyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78438-99-0 |

Source

|

| Record name | N~1~-(2-Methylpropyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.